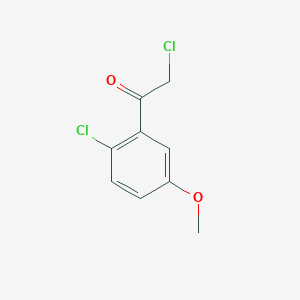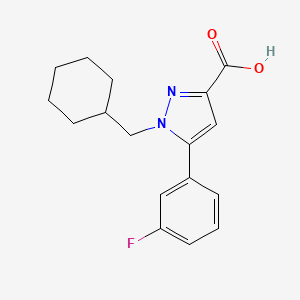
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexylmethyl group, a fluorophenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the cyclohexylmethyl group: This can be done using a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway but can include alcohols, amines, and substituted pyrazoles.
Scientific Research Applications
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid include:
1-Cyclohexyl-3-(3-fluorophenyl)-1-isopropylurea:
Other fluorophenyl-pyrazole derivatives: These compounds may have different substituents on the pyrazole ring or phenyl group, leading to variations in their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H19FN2O2 |
|---|---|
Molecular Weight |
302.34 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-5-(3-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H19FN2O2/c18-14-8-4-7-13(9-14)16-10-15(17(21)22)19-20(16)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H,21,22) |
InChI Key |
LWVBJRRIUTVWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C(=CC(=N2)C(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



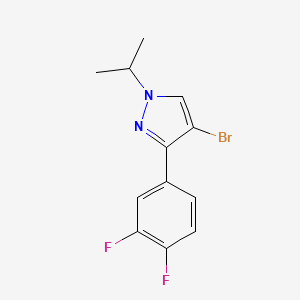

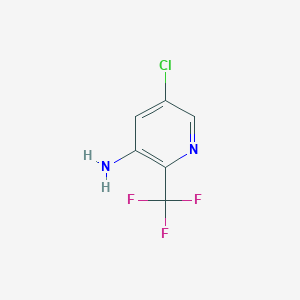
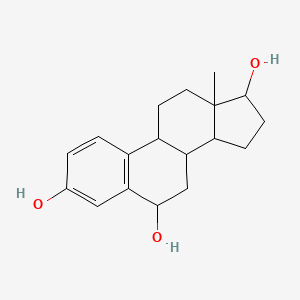

![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)


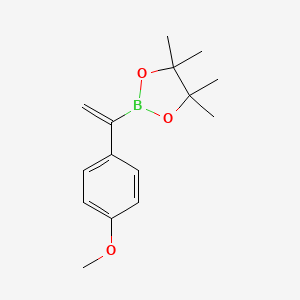
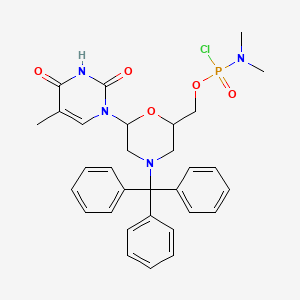
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
